molecular formula C19H26O6 B12801611 1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)- CAS No. 83912-88-3

1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)-

Cat. No.: B12801611
CAS No.: 83912-88-3
M. Wt: 350.4 g/mol
InChI Key: VLTHLFNISPZGHJ-UHFFFAOYSA-N
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Description

1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the fused ring system and the introduction of hydroxyl and methyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Methylation: Introduction of methyl groups using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Substitution of functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one: A similar compound with a slightly different structure.

    1a,2,5,5a,6,9,10,10a-Octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-: Another related compound with variations in functional groups.

Uniqueness

This compound is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

83912-88-3

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

4,5,6,7-tetrahydroxy-11-(hydroxymethyl)-3,11,14-trimethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one

InChI

InChI=1S/C19H26O6/c1-8-6-18-9(2)4-11-13(17(11,3)7-20)10(15(18)23)5-12(21)16(24)19(18,25)14(8)22/h5-6,9-11,13-14,16,20-22,24-25H,4,7H2,1-3H3

InChI Key

VLTHLFNISPZGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C2(C)CO)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)O

Origin of Product

United States

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